Propyl anthranilate

Catalog No.
S562361
CAS No.
30954-98-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl anthranilate

CAS Number

30954-98-4

Product Name

Propyl anthranilate

IUPAC Name

propyl 2-aminobenzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3

InChI Key

QYGHESHPPSSONP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=CC=C1N

Synonyms

propyl anthranilate

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N

The exact mass of the compound Propyl anthranilate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propyl anthranilate is a medium-chain alkyl ester of 2-aminobenzoic acid, serving as a critical specialty intermediate, lipophilic formulation agent, and bioactive scaffold. Unlike the ubiquitous and highly volatile methyl anthranilate, the propyl homolog offers a significantly higher boiling point (282 °C), elevated lipophilicity, and superior thermal stability. These baseline properties make it an essential procurement target for advanced fragrance compounding, hydrophobic matrix integration, and sustained-release agricultural or pharmaceutical applications where shorter-chain analogs fail due to rapid evaporation or premature hydrolysis[1].

Buyers often attempt to substitute propyl anthranilate with the cheaper and more common methyl anthranilate (CAS 134-20-3) or ethyl anthranilate (CAS 87-25-2). However, this substitution routinely leads to process and formulation failures. Methyl anthranilate is highly volatile and polar, causing it to flash off during high-temperature manufacturing (such as plastic extrusion or hot-pour candle making) and phase-separate in lipid-rich emulsions. Furthermore, in biological and agricultural contexts, shorter-chain esters lack the necessary hydrophobicity to penetrate waxy cuticles or resist rapid enzymatic hydrolysis, drastically reducing their functional half-life. Propyl anthranilate strikes the exact structural balance required for thermal survivability and non-polar matrix compatibility without the extreme waxy insolubility of hexyl or octyl esters [1].

Thermal Processability and Evaporative Loss Prevention

Propyl anthranilate demonstrates a vapor pressure of 0.007 mmHg at 25 °C and a closed-cup flash point of 140 °C. In direct contrast, the standard baseline methyl anthranilate exhibits a vapor pressure of 0.027 mmHg and a flash point of 123 °C[1]. This nearly four-fold reduction in volatility means that propyl anthranilate experiences significantly less evaporative loss during high-heat compounding processes.

Evidence DimensionVapor Pressure and Flash Point
Target Compound DataVP: 0.007 mmHg; Flash Point: 140 °C
Comparator Or BaselineMethyl anthranilate (VP: 0.027 mmHg; Flash Point: 123 °C)
Quantified Difference74% lower vapor pressure and 17 °C higher flash point.
ConditionsStandard atmospheric pressure, 25 °C for vapor pressure.

Enables safe, high-temperature manufacturing (e.g., hot-melt extrusion, candle pouring) without risking premature ingredient vaporization or factory ignition hazards.

Formulation Compatibility in Hydrophobic Matrices

The incorporation of anthranilates into fixed oils, lipid nanoparticles, or non-polar polymers is strictly governed by their partition coefficients. Propyl anthranilate features an estimated LogP of 3.20, whereas methyl anthranilate has a LogP of 1.88 and ethyl anthranilate sits at 2.57 [1]. This quantitative shift across the LogP threshold of 3.0 categorizes propyl anthranilate as highly lipophilic, preventing the phase separation and 'sweating' commonly observed when methyl anthranilate is overloaded into hydrophobic bases.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP 3.20
Comparator Or BaselineMethyl anthranilate (LogP 1.88) and Ethyl anthranilate (LogP 2.57)
Quantified Difference+1.32 LogP units over methyl anthranilate (over an order of magnitude greater lipophilicity).
ConditionsStandard predictive and experimental LogP models at 25 °C.

Prevents phase separation in lipid-rich cosmetics, oil-based agricultural sprays, and hydrophobic polymer matrices.

In Vivo Stability and Bioactive Scaffold Suitability

When utilized as a bioactive scaffold or prodrug, ester stability is paramount. Pharmacokinetic (ADME) studies demonstrate that orally administered propyl anthranilate is highly resistant to premature hydrolysis, with approximately 84% of the ester reaching the blood circulation entirely unchanged [1]. Shorter-chain analogs like methyl anthranilate are far more susceptible to rapid esterase cleavage in the gastrointestinal tract, limiting their utility as intact systemic delivery vehicles.

Evidence DimensionSystemic absorption of intact ester
Target Compound Data84% reaches circulation unchanged
Comparator Or BaselineGeneral short-chain anthranilate baseline (rapidly hydrolyzed)
Quantified DifferenceExceptionally high metabolic resistance to pre-systemic cleavage.
ConditionsIn vivo ADME evaluation in mammalian models (rats/rabbits).

Dictates the selection of propyl anthranilate as a superior structural scaffold for pharmaceuticals requiring intact systemic circulation before target-site activation.

High-Temperature Polymer and Wax Compounding

Due to its low vapor pressure (0.007 mmHg) and elevated flash point (140 °C), propyl anthranilate is the preferred anthranilate ester for hot-melt extrusion, industrial plastics perfuming, and high-end candle manufacturing. It survives thermal processing steps that would otherwise flash off methyl anthranilate, ensuring consistent final-product dosing [1].

Sustained-Release Agricultural Repellents

In crop protection, methyl anthranilate is a known bird and insect repellent but suffers from rapid environmental evaporation. Propyl anthranilate provides similar biological receptor activation but with a significantly extended field half-life and better cuticular penetration due to its LogP of 3.20, making it ideal for sustained-release agricultural formulations [2].

Hydrophobic Cosmetic and Topical Formulations

For lipid-based cosmetics, anhydrous serums, and fixed-oil perfumes, propyl anthranilate integrates seamlessly without phase separation. Its high lipophilicity prevents the formulation instability and 'sweating' that occurs when formulators attempt to use the more polar methyl or ethyl esters in non-polar bases [1].

Systemic Pharmaceutical Scaffolds

Because 84% of orally administered propyl anthranilate reaches the bloodstream intact, it is an optimal precursor and scaffold for systemic drug design, bypassing the rapid GI hydrolysis that plagues shorter-chain ester analogs [1].

XLogP3

3.1

Other CAS

30954-98-4

Wikipedia

Propyl anthranilate

Dates

Last modified: 02-18-2024

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